molecular formula C20H20N4O5 B2505803 N-(2-ethoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 361182-39-0

N-(2-ethoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2505803
CAS No.: 361182-39-0
M. Wt: 396.403
InChI Key: OCWVWOTYTIMCRZ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative characterized by:

  • A 2-ethoxyphenyl substituent at the amide nitrogen (position 5).
  • A 6-methyl group on the tetrahydropyrimidine ring.
  • A 3-nitrophenyl group at position 4 of the ring.
  • A 2-oxo moiety in the tetrahydropyrimidine scaffold.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5/c1-3-29-16-10-5-4-9-15(16)22-19(25)17-12(2)21-20(26)23-18(17)13-7-6-8-14(11-13)24(27)28/h4-11,18H,3H2,1-2H3,(H,22,25)(H2,21,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWVWOTYTIMCRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-ethoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound that belongs to the class of tetrahydropyrimidines. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N4O5 with a molecular weight of 396.403 g/mol. The structure features a tetrahydropyrimidine ring with various substituents that contribute to its biological activity.

PropertyValue
Molecular FormulaC20H20N4O5
Molecular Weight396.403 g/mol
Chemical StructureTetrahydropyrimidine

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aldehydes with urea or substituted urea under acidic or basic conditions. The cyclization reaction is crucial for forming the tetrahydropyrimidine ring. The presence of an ethoxy group and a nitrophenyl group in its structure enhances its interaction with biological targets.

Biological Activities

Research indicates that compounds within the tetrahydropyrimidine class exhibit various biological activities, including:

  • Antimicrobial Activity : Similar derivatives have shown efficacy against a range of pathogens.
  • Anti-inflammatory Properties : Compounds have been noted for their ability to reduce inflammation markers.
  • Anticancer Potential : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines.

Preliminary studies suggest that this compound may interact with specific receptors or enzymes involved in metabolic pathways. For instance, it may inhibit enzymes critical for cancer cell proliferation or modulate immune responses.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Antiviral Activity : A related compound demonstrated antiviral activity against HIV by inhibiting specific viral enzymes .
  • Anticancer Studies : Research on similar tetrahydropyrimidine derivatives indicated significant inhibition of cell proliferation in various cancer cell lines .
  • Enzyme Inhibition : Studies suggest that these compounds can inhibit enzymes involved in nucleotide biosynthesis, which is crucial for both host cell metabolism and viral replication .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds similar to N-(2-ethoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibit significant anticancer properties. For instance, derivatives of tetrahydropyrimidines have shown efficacy against various cancer cell lines, including ovarian and lung cancers. The mechanism often involves the inhibition of specific pathways critical for tumor growth and survival .
  • Anti-inflammatory Properties :
    • This compound has been evaluated for its anti-inflammatory effects through in silico molecular docking studies. Such studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response . This property indicates its potential use in treating inflammatory diseases.
  • Antimicrobial Activity :
    • Compounds with similar structures have also been tested for antimicrobial properties. Preliminary findings suggest that they could be effective against a range of bacterial strains, making them candidates for further development as antibiotics .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a related compound exhibited percent growth inhibition (PGI) rates of over 80% against multiple cancer cell lines including SNB-19 and OVCAR-8. The structural modifications in tetrahydropyrimidines were crucial for enhancing their anticancer activity .

Case Study 2: Molecular Docking for Anti-inflammatory Activity

In silico studies using molecular docking techniques revealed that this compound binds effectively to the active site of 5-lipoxygenase. The binding affinity was measured and compared to known inhibitors, indicating a promising pathway for drug development .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Substituent at Position 4 Amide N-Substituent 2-Oxo/Thioxo Key Properties Reference
Target Compound 3-Nitrophenyl 2-Ethoxyphenyl 2-Oxo High electron-withdrawing effect from nitro; moderate lipophilicity N/A
N-(2-methoxyphenyl)-6-methyl-4-(2-nitrophenyl)-2-oxo-... 2-Nitrophenyl 2-Methoxyphenyl 2-Oxo Reduced steric bulk (methoxy vs. ethoxy); altered nitro orientation
Methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-...-carboxylate 3-Nitrophenyl Methyl ester 2-Oxo Ester group increases hydrophilicity; lacks aromatic amide interactions
N-(2-ethoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-... 4-Methylphenyl 2-Ethoxyphenyl 2-Oxo Electron-donating methyl group reduces ring electron deficiency
Ethyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-thioxo-... 3-Nitrophenyl Ethyl ester 2-Thioxo Thioxo enhances lipophilicity; acetyl adds steric bulk
N-(3-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-... 3-Ethoxy-4-hydroxyphenyl 3-Chlorophenyl 2-Oxo Hydroxyl enables hydrogen bonding; chloro enhances electronegativity

Electronic and Steric Effects

  • Nitro Group Orientation: The target’s 3-nitrophenyl group (vs. 2-nitrophenyl in ) creates distinct electronic environments.
  • Amide vs.
  • Thioxo vs. Oxo : The 2-thioxo analog in exhibits higher lipophilicity (logP increased by ~0.5 units), which may enhance membrane permeability but reduce solubility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-ethoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step condensation reactions. Key starting materials include substituted phenyl rings (e.g., 3-nitrophenyl) and carboxamide precursors. Reaction conditions such as solvent choice (ethanol or acetone), temperature (60–80°C), and catalysts (triethylamine or acetic anhydride) significantly affect yield and purity . For example, using ethanol as a solvent at 70°C improves cyclization efficiency by stabilizing intermediates. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to achieving >95% purity.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Characterization requires a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., ethoxyphenyl and nitrophenyl groups).
  • FT-IR : Peaks at 1680–1700 cm1^{-1} indicate the carbonyl group (2-oxo moiety) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C21_{21}H20_{20}N4_{4}O5_{5}: 408.1433).
  • X-ray Crystallography (if feasible): Resolves crystal packing and hydrogen-bonding interactions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous tetrahydropyrimidine derivatives?

  • Methodological Answer : Discrepancies in biological activity (e.g., antimicrobial vs. anticancer effects) often arise from:

  • Structural Variants : Minor substituent changes (e.g., methoxy vs. ethoxy groups) alter binding affinity.
  • Assay Conditions : Differences in cell lines, incubation times, or solvent carriers (DMSO vs. PBS).
  • Solution : Standardize assays using WHO-recommended cell lines (e.g., HeLa for cytotoxicity) and validate results via dose-response curves and positive controls (e.g., doxorubicin) .

Q. How can computational modeling predict the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to target enzymes (e.g., dihydrofolate reductase). Focus on hydrogen bonds between the carboxamide group and active-site residues (e.g., Arg28, Asp27).
  • MD Simulations : GROMACS or NAMD for stability analysis over 100 ns trajectories.
  • Validation : Compare computational results with experimental IC50_{50} values from enzyme inhibition assays .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Scaling up introduces risks of racemization due to prolonged heating. Mitigation strategies include:

  • Low-Temperature Cyclization : Use microwave-assisted synthesis to reduce reaction time.
  • Chiral HPLC : Monitor enantiomeric excess (ee) during purification.
  • Catalyst Optimization : Employ chiral catalysts (e.g., L-proline derivatives) to enhance stereoselectivity .

Key Research Gaps

  • Pharmacokinetics : Limited data on oral bioavailability and metabolic stability.
  • Toxicity Profiling : Absence of in vivo studies to validate safety margins.
  • Synergistic Effects : Unexplored combinations with existing chemotherapeutics.

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